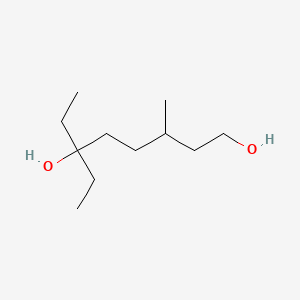

6-Ethyl-3-methyloctane-1,6-diol

Description

Contextualization of Branched 1,6-Diols in Contemporary Chemical Research

Branched 1,6-diols represent a significant class of molecules in modern organic chemistry. Their bifunctional nature, combined with the stereochemical complexity introduced by branching, makes them valuable building blocks for the synthesis of a wide array of complex organic molecules. These diols serve as versatile scaffolds, which are core structures upon which other chemical moieties can be systematically added. google.comgoogle.com The spatial arrangement of the hydroxyl groups and the substituents on the carbon chain can influence the conformational properties of the resulting molecules, a critical aspect in fields such as medicinal chemistry and materials science. chemicalbook.com Researchers often utilize branched diols in the construction of natural products, pharmaceuticals, and polymers. The hydroxyl groups offer convenient handles for further chemical transformations, allowing for the creation of diverse molecular architectures.

Scope and Objectives of Academic Research on 6-Ethyl-3-methyloctane-1,6-diol

A thorough investigation of academic and patent databases indicates that there is no significant body of research focused on this compound. Consequently, the scope and objectives of academic inquiry into this specific compound appear to be undefined at present. The information that is available is limited to predicted physical properties rather than experimentally determined data.

Predicted Physicochemical Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | |

| Molecular Weight | 188.31 g/mol | |

| Boiling Point | 271.3 ± 8.0 °C | |

| Density | 0.916 ± 0.06 g/cm³ | |

| pKa | 15.14 ± 0.10 |

The lack of published research prevents a detailed discussion of its synthesis, characterization, and potential applications. Future research would first need to focus on developing an efficient synthetic route to produce the compound in sufficient quantities for study. Subsequent research objectives would likely involve its full spectroscopic characterization, separation and characterization of its stereoisomers, and investigation into its potential as a building block in the synthesis of more complex molecules or as a standalone active ingredient.

Structure

3D Structure

Properties

CAS No. |

26330-63-2 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

6-ethyl-3-methyloctane-1,6-diol |

InChI |

InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |

InChI Key |

CVEQHDJQWCRLHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCC(C)CCO)O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Derivatization of 6 Ethyl 3 Methyloctane 1,6 Diol

Esterification and Etherification of 1,6-Diols

The presence of two hydroxyl groups allows 6-Ethyl-3-methyloctane-1,6-diol to undergo esterification and etherification, reactions fundamental to the synthesis of polyesters, polyurethanes, and other polymers. ontosight.ai These derivatizations can proceed at one or both hydroxyl sites, with selectivity often being a key challenge.

Esterification is typically achieved by reacting the diol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride). The reaction with a dicarboxylic acid can lead to the formation of polyester (B1180765) chains. Given the structural differences between the primary (C1-OH) and tertiary (C6-OH) alcohols in this compound, selective esterification is feasible. The primary hydroxyl group is less sterically hindered and therefore generally more reactive towards esterification under standard conditions, such as the Fischer esterification. chemistrysteps.com For more controlled, regioselective esterification, methods like the Mitsunobu reaction can be employed, where the outcome can be influenced by the specific stereochemistry of the diol. nih.gov

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. youtube.com Similar to esterification, the primary hydroxyl group is expected to react more readily than the sterically encumbered tertiary hydroxyl group. Exhaustive etherification, using an excess of the alkylating agent, would lead to the derivatization of both hydroxyl groups. youtube.com

Table 1: Comparison of Reactivity in Esterification and Etherification

| Reaction Type | Hydroxyl Group | Relative Reactivity | Typical Conditions | Product Type |

|---|---|---|---|---|

| Esterification | Primary (C1-OH) | High | Acid catalyst (e.g., H₂SO₄), heat | Mono- or Di-ester |

| Tertiary (C6-OH) | Low | Forcing conditions or specific reagents | Mono- or Di-ester | |

| Etherification | Primary (C1-OH) | High | Strong base (e.g., NaH), alkyl halide | Mono- or Di-ether |

| Tertiary (C6-OH) | Low | Strong base, forcing conditions | Mono- or Di-ether |

Selective Oxidation and Reduction Reactions

Carbonyl Reduction Strategies for Diol Formation

The synthesis of diols like this compound can be accomplished through the reduction of corresponding dicarbonyl compounds. ucalgary.ca A common strategy involves the reduction of a diketone, a hydroxy ketone, or a diester. For example, the reduction of 6-ethyl-3-methyloctane-1,6-dione using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would yield the target diol. chemistrysteps.com Similarly, long-chain diols can be prepared via the hydrogenation of the corresponding diesters of dicarboxylic acids. wikipedia.org

The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions, leading to specific diastereomers of the diol.

Cyclization Reactions of 1,6-Diols: Formation of Heterocycles

Intramolecular reactions of diols can lead to the formation of cyclic ethers, which are important structural motifs in many natural products and specialty chemicals. royalsocietypublishing.org 1,6-diols are particularly suited for forming seven-membered oxygen-containing heterocycles, known as oxepanes, through intramolecular dehydration or cyclodehydration. royalsocietypublishing.org

This reaction is typically catalyzed by acids, with solid acid catalysts like heteropoly acids (e.g., H₃PW₁₂O₄₀) showing high efficiency and selectivity. royalsocietypublishing.org When subjected to these conditions, this compound would be expected to cyclize to form a substituted oxepane, specifically 2-(1-methylbutyl)-2-ethyl-5-methyl-oxepane. The reaction proceeds via protonation of one hydroxyl group, its departure as water to form a carbocation, and subsequent intramolecular attack by the remaining hydroxyl group.

Deoxydehydration Mechanisms in Long-Chain Diols

Deoxydehydration (DODH) is a powerful reaction that converts diols, particularly vicinal (1,2) diols, into alkenes. rsc.org This transformation represents a formal reduction, as it removes two hydroxyl groups from the substrate. The reaction is of significant interest for converting biomass-derived polyols into valuable olefins. rsc.orgresearchgate.net The process requires a catalyst and a stoichiometric reductant, which acts as an oxygen acceptor. rsc.org

Molybdenum-Catalyzed Deoxydehydration Processes

While rhenium complexes were initially prominent catalysts for DODH, molybdenum-based catalysts have emerged as viable and more accessible alternatives. rsc.orgnih.gov Dioxomolybdenum complexes can effectively catalyze the deoxydehydration of aliphatic diols. researchgate.net The mechanism, often studied using density functional theory (DFT), involves several key steps. rsc.orgnih.gov

Two primary pathways have been proposed:

Pathway A: The diol first condenses with the Mo(VI) oxo complex to form a molybdenum-diolate intermediate. This is followed by an oxygen atom transfer to a reductant (like a phosphine), which reduces the metal center to Mo(IV) and leads to alkene extrusion. researchgate.netrsc.org

Pathway B: The Mo(VI) complex is first reduced by the phosphine (B1218219) before it activates and condenses with the diol. This pathway is often considered energetically more favorable. researchgate.netrsc.org

In both scenarios, the final step is the release of the alkene and regeneration of the active catalyst. For a long-chain diol like this compound, this reaction would result in the formation of a mixture of isomeric undecenes through the removal of both the C1 and C6 hydroxyl groups.

Mechanistic Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of diol reactivity, DFT calculations can provide invaluable insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic parameters governing a reaction. nih.govnih.gov For a molecule like this compound, with its distinct primary and tertiary hydroxyl groups, DFT can be employed to predict and rationalize regioselectivity in various transformations.

Theoretical studies on similar systems, such as the molybdenum-catalyzed deoxydehydration of vicinal diols, have successfully used DFT to compare different mechanistic pathways. nih.govnih.gov These studies often analyze key steps like the activation of the diol, oxygen atom transfer, and alkene extrusion. nih.gov For this compound, a DFT study could model its interaction with a catalyst, calculating the energy barriers for the reaction at either the primary (C1) or the tertiary (C6) hydroxyl group. This would allow for a theoretical prediction of which hydroxyl group is more likely to react under specific catalytic conditions.

A hypothetical DFT study on the acid-catalyzed dehydration of this compound could, for instance, compare the energy profiles for the formation of a carbocation at the C3 versus the C6 position, providing a theoretical basis for the expected major and minor products. The computational data would typically include calculated energies of reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Intermediates in the Dehydration of this compound

| Intermediate | Relative Energy (kcal/mol) | Description |

| Protonated C1-OH | 0 | Reference energy for the initial protonation step. |

| Protonated C6-OH | -2.5 | Favorable protonation at the tertiary hydroxyl group. |

| Primary Carbocation at C1 | +15.2 | High-energy intermediate, unlikely to form. |

| Tertiary Carbocation at C6 | +5.8 | More stable carbocation, indicating a likely reaction pathway. |

Note: The data in this table is illustrative and based on general principles of carbocation stability. Actual values would require specific DFT calculations.

Functional Group Interconversions and Protective Group Strategies

The presence of two hydroxyl groups with different steric and electronic environments in this compound makes it an interesting substrate for selective functionalization. Controlled modification of one hydroxyl group while leaving the other untouched is a common challenge in the synthesis of polyfunctional molecules. jchemlett.com

Controlled Tosylation of Diols for Regioselective Functionalization

Tosylation, the conversion of an alcohol to a tosylate, is a crucial transformation in organic synthesis as it turns a poor leaving group (hydroxyl) into an excellent one. jchemlett.com Controlled monotosylation of a diol allows for the subsequent selective displacement or elimination reaction at one position. jchemlett.com In the case of this compound, the primary hydroxyl group at C1 is sterically more accessible than the tertiary hydroxyl group at C6. This inherent difference in steric hindrance can be exploited to achieve regioselective monotosylation.

Several methods have been developed for the regioselective tosylation of diols, including the use of organotin reagents like dibutyltin (B87310) oxide, which can activate one hydroxyl group over another. lookchem.comgoogle.com Another approach involves the use of silver(I) oxide, which has been shown to promote highly selective monotosylation of symmetrical diols. researchgate.net For this compound, a carefully controlled reaction with one equivalent of tosyl chloride in the presence of a suitable base and catalyst would be expected to yield the primary monotosylate as the major product.

Table 2: Predicted Outcome of a Controlled Monotosylation Reaction of this compound

| Product | Predicted Yield (%) | Method |

| 6-Ethyl-3-methyloctane-1-O-tosyl-6-ol | 85-95% | Dibutyltin oxide catalysis lookchem.comgoogle.com |

| 6-Ethyl-3-methyloctane-6-O-tosyl-1-ol | <5% | Dibutyltin oxide catalysis lookchem.comgoogle.com |

| 1,6-Di-O-tosyl-6-ethyl-3-methyloctane | <10% | Dibutyltin oxide catalysis lookchem.comgoogle.com |

Note: The yields in this table are predictive and based on reported selectivities for similar diols.

Stereochemical Investigations of 6 Ethyl 3 Methyloctane 1,6 Diol

Chiral Centers and Potential Stereoisomers of 6-Ethyl-3-methyloctane-1,6-diol

The structure of this compound features two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom that is bonded to four different groups. In the case of this compound, these are located at the C3 and C6 positions of the octane (B31449) backbone.

C3: This carbon is attached to a hydrogen atom, a methyl group (-CH3), a -(CH2)2CH(OH)CH2CH3 group, and a -CH2CH2OH group.

C6: This carbon is bonded to an ethyl group (-CH2CH3), a hydroxyl group (-OH), a -(CH2)4OH group, and a -CH(CH3)CH2CH2OH group.

The presence of two chiral centers means that the molecule can exist in multiple stereoisomeric forms. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound are (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The (3R,6R) and (3S,6S) isomers are one enantiomeric pair, while the (3R,6S) and (3S,6R) isomers constitute the other. The relationship between any enantiomeric pair and the other pair is diastereomeric.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Relationship to (3R,6R) |

| (3R,6R) | Identical |

| (3S,6S) | Enantiomer |

| (3R,6S) | Diastereomer |

| (3S,6R) | Diastereomer |

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or the absolute and relative stereochemistry, of the stereoisomers of this compound is crucial for understanding their specific properties. Several analytical techniques can be employed for this purpose, primarily centered around Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules. For determining the stereochemistry of diols, specific NMR techniques are utilized, often involving the use of chiral derivatizing agents (CDAs). These agents react with the diol to form diastereomeric derivatives, which, unlike enantiomers, exhibit distinct NMR spectra.

Commonly used CDAs for diols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), MαNP acid (α-methoxy-α-(1-naphthyl)propionic acid), and others. The process involves separately reacting the diol with the (R)- and (S)-enantiomers of the CDA. Analysis of the differences in the chemical shifts (Δδ) of the protons near the chiral centers in the resulting diastereomers allows for the assignment of the absolute configuration. researchgate.net

Another NMR-based method involves the formation of acetonide derivatives. The reaction of a 1,3-diol with acetone (B3395972) forms a cyclic acetal. The analysis of the 13C NMR chemical shifts of the acetonide methyl groups can distinguish between syn and anti relative stereochemistry of the diol. univ-lemans.fr For a 1,6-diol like the title compound, this would require chemical modification to bring the hydroxyl groups into a 1,3-relationship, for instance, through a series of protection and deprotection steps.

Chiroptical Methods: These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. While the diol itself may not have a strong chromophore for CD analysis, derivatization with a chromophoric group can induce a measurable CD spectrum, which can then be used to determine the absolute configuration.

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, with one rotating plane-polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)). libretexts.org However, this method does not directly provide the absolute configuration (R/S designation) without comparison to a known standard.

X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. nih.gov

Impact of Stereochemistry on Chemical Reactivity and Synthetic Utility

The stereochemistry of this compound is expected to have a significant impact on its chemical reactivity and its utility as a building block in organic synthesis. The spatial arrangement of the hydroxyl groups and the alkyl substituents influences the molecule's conformation and steric environment, which in turn affects how it interacts with other reagents.

Influence on Reactivity: The relative orientation of the two hydroxyl groups (syn or anti in a cyclic transition state) can influence the rates and outcomes of intramolecular reactions, such as cyclization reactions. For instance, the formation of cyclic ethers or esters from the diol would likely proceed with different efficiencies and selectivities depending on the stereoisomer used. The steric hindrance around the hydroxyl groups, which differs between diastereomers, will also affect the rate of reactions such as esterification or etherification.

Synthetic Utility: Chiral diols are valuable building blocks in asymmetric synthesis. The specific stereoisomers of this compound could serve as chiral synthons for the preparation of more complex molecules, such as natural products or pharmacologically active compounds. For example, many insect pheromones are long-chain chiral molecules containing hydroxyl groups, and the biological activity is often highly dependent on the stereochemistry. nih.govjst.go.jp The stereoisomers of this diol could potentially be precursors in the synthesis of such compounds.

Furthermore, diols are widely used in the production of polymers like polyesters and polyurethanes. The stereochemistry of the diol monomer can influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. nih.govresearchgate.net For instance, a polymer made from a single enantiomer of this compound would be isotactic and likely possess different properties compared to a polymer made from a racemic or diastereomeric mixture.

Advanced Analytical Methodologies for the Characterization of 6 Ethyl 3 Methyloctane 1,6 Diol

Chromatographic Separation and Analysis

Gas Chromatography (GC) with Various Detectors (FID, MS, TOF-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 6-Ethyl-3-methyloctane-1,6-diol, often requiring derivatization to increase volatility. The choice of detector is critical and dictates the type of information obtained.

Flame Ionization Detector (FID): GC-FID is a robust and widely used method for quantifying organic compounds. For the analysis of this compound, this detector would provide excellent sensitivity and a linear response over a wide concentration range. While it doesn't provide structural information, it is highly effective for determining the purity of a sample and quantifying the compound in various matrices. A simple and rapid gas chromatographic method using a headspace sampler and flame ionization detector has been developed for the determination of residual solvents in related compounds like ethyl-3-methyl-3-phenylglycidate, demonstrating the utility of GC-FID in quality control. researchgate.net

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) offers the significant advantage of providing structural information. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, allowing for the confirmation of the identity of this compound by matching its fragmentation pattern with a known standard or library data. The analysis of long-chain diols is commonly performed using GC-MS, often after derivatization to trimethylsilyl (B98337) (TMS) ethers to improve their chromatographic behavior. frontiersin.org

Time-of-Flight Mass Spectrometry (TOF-MS): For applications requiring high mass accuracy and resolution, GC-TOF-MS is the preferred technique. This detector can measure the mass-to-charge ratio of ions with high precision, enabling the determination of the elemental composition of this compound and its fragments. This capability is invaluable for confirming the molecular formula and for distinguishing the target compound from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

Table 1: Comparison of GC Detectors for the Analysis of this compound

| Detector | Principle | Information Obtained | Typical Application |

| FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Quantitative (concentration) | Purity assessment, routine quality control. |

| MS | Separates ions based on their mass-to-charge ratio. | Qualitative (structural identification) and Quantitative | Confirmation of identity, impurity profiling. |

| TOF-MS | Measures the time it takes for ions to travel a fixed distance. | High-resolution mass and elemental composition. | Unambiguous identification, analysis in complex matrices. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Diols

For highly polar compounds like this compound that are not well-retained on traditional reversed-phase liquid chromatography (RPLC) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. bepls.comnih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. bepls.comnih.gov

The retention in HILIC is primarily driven by the hydrophilicity of the analyte; more polar compounds are more strongly retained. nih.gov This makes HILIC an ideal technique for the separation and analysis of polar diols. The separation mechanism in HILIC is complex and can also involve hydrogen bonding and electrostatic interactions. nih.govekb.eg Diol-functionalized stationary phases are particularly relevant as they can engage in specific hydrogen bonding interactions, offering unique selectivity for diol-containing analytes. bepls.com

Table 2: Key Parameters in HILIC Method Development for this compound

| Parameter | Effect on Retention | Considerations |

| Stationary Phase | The choice of polar stationary phase (e.g., bare silica (B1680970), amide, diol) significantly impacts selectivity. chromatographyonline.com | Diol or amide phases may offer enhanced selectivity for this compound. |

| Organic Solvent | Increasing the organic solvent (acetonitrile) content in the mobile phase increases retention. nih.gov | A high percentage of organic solvent is necessary for retaining polar diols. |

| Aqueous Component | Increasing the aqueous component decreases retention. | Buffer type and pH can influence the retention and peak shape of ionizable compounds. ekb.eg |

| Buffer pH and Concentration | Can affect the ionization state of the analyte and the stationary phase surface, influencing electrostatic interactions. ekb.eg | Important for optimizing peak shape and resolution. |

Chiral Stationary Phases for Enantiomeric Purity Determination

Since this compound contains chiral centers, it can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers can have different biological activities, making their separation and quantification crucial, particularly in pharmaceutical applications. csfarmacie.czeijppr.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for enantiomeric separation. csfarmacie.cznih.gov

CSPs are designed with a chiral selector immobilized on a solid support (typically silica gel). eijppr.com The separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. eijppr.com This results in different retention times for the enantiomers, allowing for their resolution and quantification. sigmaaldrich.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.com The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation and is often determined through a screening process. nih.gov For a diol like this compound, CSPs capable of hydrogen bonding and dipole-dipole interactions would likely be effective.

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Interactions |

| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance. |

| Protein-based | Immobilized proteins (e.g., α1-acid glycoprotein) | Hydrophobic and electrostatic interactions. |

| Cyclodextrin-based | Cyclodextrins (cyclic oligosaccharides) | Inclusion complexation, hydrogen bonding. |

| Pirkle-type | Small chiral molecules with π-acidic or π-basic groups | π-π interactions, hydrogen bonding, dipole-dipole interactions. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for a complete structural characterization of this compound. scirp.org

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. nih.gov

For a molecule like this compound, X-ray crystallography can confirm the connectivity of the atoms and determine the relative and absolute stereochemistry of its chiral centers. scirp.orgresearchgate.net The analysis of the crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. scirp.orgresearchgate.net

Table 4: Information Obtained from X-ray Crystallography of this compound

| Parameter | Description | Significance |

| Molecular Connectivity | The sequence of bonded atoms. | Confirms the fundamental chemical structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides insight into the geometry and strain of the molecule. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Describes the three-dimensional shape of the molecule. |

| Absolute Configuration | The spatial arrangement of atoms at chiral centers. | Unambiguously determines the specific enantiomer. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding) between molecules in the crystal. | Explains the packing and physical properties of the solid state. |

Research Applications of 6 Ethyl 3 Methyloctane 1,6 Diol and Its Derivatives in Advanced Materials and Organic Synthesis

Diols as Monomers in Polymer Science

Diols are indispensable monomers in the synthesis of a wide range of polymeric materials. Their bifunctional nature allows them to react with other monomers, such as dicarboxylic acids or diisocyanates, to form long polymer chains. The specific structure of the diol plays a critical role in determining the final properties of the polymer.

Synthesis of Polyesters and Polyurethanes from Diols

Polyesters and polyurethanes are two of the most significant classes of polymers derived from diols. Polyesters are synthesized through the esterification reaction of a diol with a dicarboxylic acid or its derivative. nih.gov This reaction, often carried out at high temperatures, results in the formation of ester linkages and the elimination of a small molecule, such as water. The general reaction is as follows:

n(HO-R-OH) + n(HOOC-R'-COOH) → [-O-R-O-CO-R'-CO-]n + 2nH₂O

Polyurethanes are formed by the addition reaction between a diol and a diisocyanate. nih.gov This reaction is typically highly efficient and can be performed at lower temperatures compared to polyesterification. The resulting urethane (B1682113) linkages are known for their characteristic properties. nih.gov The synthesis is represented by:

n(HO-R-OH) + n(OCN-R'-NCO) → [-O-R-O-CO-NH-R'-NH-CO-]n

In the context of 6-Ethyl-3-methyloctane-1,6-diol, its two hydroxyl groups at the 1 and 6 positions make it a suitable candidate for the synthesis of both polyesters and polyurethanes. ontosight.ai The branched structure, with an ethyl group at the 6-position and a methyl group at the 3-position, would be expected to influence the resulting polymer's properties significantly.

Bio-based Diols in Sustainable Polymer Development

The increasing demand for sustainable materials has propelled research into bio-based polymers. altlaboratories.com Bio-based diols, derived from renewable resources like plant oils and carbohydrates, are at the forefront of this development. nih.govtandfonline.comresearchgate.net These diols offer a greener alternative to their petrochemical-based counterparts, contributing to a reduced carbon footprint and a more circular economy. altlaboratories.com

The synthesis of diols from biomass can be achieved through various chemical transformations of platform molecules like furfural (B47365) and levulinic acid. rsc.orgpolyestertime.com For instance, the hydrogenation of dicarboxylic acids derived from fermentation can yield a range of linear and branched diols. While the specific synthetic pathway to bio-based this compound is not detailed in current literature, its structural complexity suggests it could potentially be derived from natural precursors through multi-step synthetic routes. The use of such bio-based diols in polymer production is a key strategy for developing more sustainable plastics. altlaboratories.comazom.com

Impact of Diol Structure on Polymer Properties (e.g., thermal stability, mechanical properties)

The molecular structure of the diol monomer has a profound impact on the macroscopic properties of the resulting polymer. Key structural features include chain length, branching, and the presence of rigid or flexible segments.

Chain Length: Longer, linear diol chains generally lead to more flexible polymers with lower glass transition temperatures (Tg) and melting points (Tm). nih.gov Conversely, shorter diol chains can result in more rigid polymers.

Branching: The introduction of side chains on the diol, as seen in this compound, disrupts the regular packing of polymer chains. acs.org This disruption typically leads to a decrease in crystallinity, resulting in more amorphous polymers. acs.org Amorphous polymers are often transparent and have lower melting points but can exhibit increased solubility. Branching can also enhance the thermal stability of some polymers. nih.gov

Rigidity: The incorporation of rigid structures, such as cyclic or aromatic rings, into the diol backbone significantly increases the stiffness and thermal stability of the polymer. nih.gov This is a common strategy for producing high-performance engineering plastics.

The table below summarizes the general effects of diol structure on key polymer properties, providing a framework for predicting the characteristics of polymers derived from this compound.

| Diol Structural Feature | Effect on Polymer Crystallinity | Effect on Glass Transition Temp. (Tg) | Effect on Mechanical Strength |

| Increased Linear Chain Length | Generally Increases | Generally Decreases | Can vary; may decrease stiffness |

| Branching (e.g., as in this compound) | Decreases | Generally Increases | Can increase toughness |

| Presence of Rigid Rings | Can Increase or Decrease | Significantly Increases | Generally Increases |

Intermediates in Complex Organic Synthesis

Beyond their role in polymer science, diols, particularly those with stereocenters, are valuable intermediates in complex organic synthesis. Their ability to introduce specific spatial arrangements of functional groups is crucial for the construction of intricate molecular architectures.

Utilization in the Synthesis of Chiral Auxiliaries and Ligands

Chiral diols are fundamental building blocks for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis. nih.govacs.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product.

Given that this compound possesses two stereocenters (at the 3 and 6 positions), it exists as multiple stereoisomers. The enantiomerically pure forms of this diol could potentially be used to create novel chiral auxiliaries. These auxiliaries could then be employed in a variety of stereoselective reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org

Furthermore, chiral diols are often used to synthesize chiral ligands for metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of transformations like hydrogenation, epoxidation, and carbon-carbon bond formation. The specific steric and electronic properties of this compound would influence the selectivity and activity of any derived chiral ligand.

Role in the Preparation of Key Synthetic Building Blocks

Diols serve as versatile starting materials for the preparation of a wide range of other important synthetic building blocks. The two hydroxyl groups can be differentially protected and then selectively functionalized to introduce new functionalities. For example, a 1,6-diol like this compound could be transformed into:

Dialdehydes or Dicarboxylic Acids: Through oxidation of the primary and secondary hydroxyl groups.

Diamines: Via conversion of the hydroxyl groups to leaving groups followed by nucleophilic substitution with an amine source.

Cyclic Ethers: Through intramolecular cyclization reactions.

The chirality inherent in this compound makes these derived building blocks particularly valuable for the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often a critical requirement. nih.govrsc.org The branched alkyl chain of this diol could also impart unique solubility and conformational properties to the target molecules.

Strategic Application in Multi-Step Total Syntheses

The functional group arrangement and stereochemical complexity of natural products present formidable challenges to synthetic chemists. The strategic incorporation of specific building blocks is crucial for achieving efficiency and elegance in total synthesis. While direct applications of this compound in total synthesis are not yet extensively documented, the established use of structurally similar long-chain and branched diols highlights its potential as a valuable synthon.

Long-chain diols are instrumental in the synthesis of various natural products, including macrolides, polyethers, and other complex molecules. Their hydroxyl groups provide reactive handles for the introduction of further functionality, extension of carbon chains, and the formation of macrocyclic structures. The branched nature of this compound, with its ethyl and methyl substituents, offers the potential for introducing specific stereocenters, which is a critical aspect of synthesizing biologically active natural products.

The strategic placement of the hydroxyl groups in this compound at the 1- and 6-positions of an eight-carbon chain allows for the potential formation of various ring sizes through intramolecular reactions, a common strategy in the total synthesis of cyclic natural products. The presence of alkyl branches can also influence the conformational preferences of the molecule, which can be exploited to control the stereochemical outcome of subsequent reactions.

Novel Research Paradigms for Branched Diols

The distinctive architecture of branched diols like this compound opens up avenues for their exploration in cutting-edge areas of research beyond traditional polymer and synthetic chemistry.

Investigation in Biomolecular Condensate Studies

Biomolecular condensates are non-membrane-bound organelles that form within cells through a process called liquid-liquid phase separation. These dynamic compartments play crucial roles in various cellular processes, including gene regulation, signal transduction, and stress response. The formation and dissolution of these condensates are governed by a complex interplay of multivalent interactions between proteins and nucleic acids.

Recent studies have begun to explore the role of small molecules in modulating the formation and properties of biomolecular condensates. While research in this area has largely focused on aromatic and charged molecules, there is a growing interest in understanding the influence of aliphatic compounds. Long-chain aliphatic diols, such as 1,6-hexanediol, have been used as a tool to probe the nature of the interactions within these condensates, as they are thought to disrupt the weak hydrophobic interactions that contribute to their stability. d-nb.info

The structure of this compound, with its extended carbon chain and hydroxyl groups, suggests it could potentially participate in and modulate the environment of biomolecular condensates. The alkyl branches could influence its partitioning into the hydrophobic cores of these condensates, while the hydroxyl groups could engage in hydrogen bonding interactions with the constituent biomacromolecules. Investigating the effect of this compound and its derivatives on the phase separation behavior of specific protein and RNA systems could provide valuable insights into the forces that govern the formation and function of these vital cellular structures.

Development of Diol-Based Catalysts

The field of asymmetric catalysis has been revolutionized by the development of chiral catalysts that can control the stereochemical outcome of chemical reactions. Chiral diols have emerged as a versatile class of ligands and organocatalysts for a wide range of asymmetric transformations. nih.gov While many successful diol-based catalysts are based on rigid aromatic backbones like BINOL and TADDOL, there is growing interest in the development of more flexible, non-aromatic diol catalysts. nih.gov

The chirality of this compound, arising from the stereocenters at the 3- and 6-positions, makes it an intriguing candidate for development as a chiral ligand or organocatalyst. The presence of two hydroxyl groups allows for the potential to coordinate to metal centers or to act as hydrogen bond donors to activate substrates in organocatalytic reactions.

Research into other chiral diols has shown their effectiveness in a variety of reactions, including aldol reactions, Diels-Alder reactions, and asymmetric reductions. organic-chemistry.orgresearchgate.net For example, chiral symmetric diols have been shown to act as effective additives in L-proline-catalyzed direct aldol reactions, significantly improving enantioselectivity. organic-chemistry.org The development of synthetic routes to enantiomerically pure forms of this compound would be the first step towards exploring its potential in asymmetric catalysis. Subsequent studies could then focus on evaluating its efficacy as a ligand in metal-catalyzed reactions or as a standalone organocatalyst in key organic transformations. The flexibility of its aliphatic backbone could offer unique stereochemical control compared to more rigid catalyst systems.

Data Tables

Table 1: Influence of Branched Diols on Polyester (B1180765) Properties (Analogous Systems)

| Diol Structure | Resulting Polymer Property | Reference |

| Secondary Diols (e.g., 2,5-hexanediol, 2,7-octanediol) | Higher glass transition temperatures (Tg) compared to linear diol equivalents. | nih.gov |

| Methyl-branched secondary diols | Increased hydrophobicity and resistance to biodegradation. | nih.gov |

| Stereoirregular secondary diols | Reduced crystallinity in polyesters. | researchgate.net |

Table 2: Applications of Chiral Diols in Asymmetric Catalysis (Analogous Systems)

| Diol Catalyst Type | Reaction Type | Key Findings | Reference |

| Chiral Symmetric Diols (e.g., (S)-BINOL) | L-proline-catalyzed direct aldol reaction | Significant improvement in enantioselectivity, conversion, and yield. | organic-chemistry.org |

| Chiral Diol-based Scaffolds (e.g., BINOLs, TADDOLs) | Asymmetric transformations involving organoboron reagents | Effective in inducing enantioselectivity through coordination with Lewis acidic sites. | nih.gov |

| Flexible, Non-aromatic Chiral Diols | Asymmetric Synthesis | Potential for unique stereochemical control due to conformational flexibility. | nih.gov |

Future Directions and Emerging Research Avenues for 6 Ethyl 3 Methyloctane 1,6 Diol

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of efficient and sustainable methods for synthesizing 6-Ethyl-3-methyloctane-1,6-diol. Current chemical production is shifting towards greener processes, and the synthesis of this diol should align with this trend. Research could draw inspiration from methodologies developed for other bio-based branched diols, which are increasingly derived from biomass platform molecules like 5-(chloromethyl)furfural (CMF). rsc.orgrsc.org

Future synthetic strategies could include:

Biocatalysis: Employing enzymes or whole-cell systems to achieve high selectivity and reduce the need for harsh reagents and protecting groups.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

Catalytic Hydrogenation/Oxidation: Investigating selective catalytic processes to produce the diol from more readily available precursors. For instance, methods developed for the thermal polycondensation of other diols and dicarboxylic acids, which aim to avoid toxic catalysts and harsh conditions, could be adapted. nih.gov Strategies recently developed to overcome the low reactivity of secondary diols in polyester (B1180765) synthesis, such as the in-situ formation of reactive aryl esters, could also prove valuable. nih.gov

Exploration of Undiscovered Reactivity Profiles

The distinct structural features of this compound—a primary alcohol at one end and a tertiary alcohol at the other, combined with methyl and ethyl branches—suggest a rich and unexplored reactivity profile. A key research avenue will be to systematically investigate its chemical behavior.

Areas for exploration include:

Selective Reactions: Developing conditions for the selective oxidation, esterification, or etherification of the primary hydroxyl group over the sterically hindered tertiary one. Predictive models, such as those used for the palladium-catalyzed site-selective oxidation of other diols, could be developed to guide these efforts. researchgate.net

Dehydration and Rearrangement: Studying acid-catalyzed dehydration reactions to see what types of cyclic ethers or unsaturated alcohols are formed.

Deoxydehydration (DODH): Investigating if the diol can undergo DODH reactions to form alkenes, a process that has been studied computationally and experimentally for cyclic trans-diol substrates. chemrxiv.org

Advanced Computational Predictions and Experimental Validation

Before embarking on extensive laboratory work, advanced computational chemistry can provide invaluable insights into the properties and reactivity of this compound. nih.gov Computational approaches are crucial for predicting molecular properties and guiding experimental design. acs.org

Future research should involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to predict fundamental properties such as bond lengths, bond angles, vibrational frequencies, and dipole moment. nih.gov These calculations can also model reaction pathways and transition states to understand reactivity. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict macroscopic properties like boiling point, solubility, and partition coefficient. nih.gov

Experimental Validation: The cornerstone of this approach is the rigorous validation of computational predictions through empirical data. fiveable.megexinonline.com This iterative cycle of prediction and experimentation is essential for building accurate and reliable models that can accelerate discovery. acs.org For example, comparing predicted reaction outcomes with results from laboratory experiments confirms the validity of the computational model. gexinonline.com

Expanding the Scope of Material Science Applications for Branched Diols

Branched diols are gaining attention as monomers for creating advanced polymers with tunable properties. rsc.orgrsc.org The incorporation of this compound into polyesters, polyurethanes, or other condensation polymers could lead to materials with novel characteristics. Research on other methyl-branched secondary diols has shown they can significantly influence polymer properties. acs.orgacs.orgnih.gov

Key research directions include:

Polyester Synthesis: Using the diol as a monomer in combination with various diacids (e.g., bio-based 2,5-furandicarboxylic acid) to synthesize new polyesters. rsc.orgrsc.org

Property Tuning: Investigating how the branched structure of this diol affects the thermal properties (like glass transition temperature, T_g), mechanical strength, hydrophobicity, and biodegradability of the resulting polymers. acs.orgnih.gov Studies on similar diols have shown that methyl branching generally increases T_g and hydrophobicity, the latter being beneficial for coatings applications. acs.orgnih.gov

Table 1: Observed Effects of Branching in Secondary Diols on Copolyester Properties

| Property | Effect of Methyl Branching | Potential Application | Source |

|---|---|---|---|

| Glass Transition Temperature (T_g) | Increases T_g compared to linear analogues. | Creating more rigid and heat-resistant polymers. | rsc.orgnih.gov |

| Hydrophobicity | Generally increases the water contact angle. | Development of materials for water-resistant coatings. | acs.orgnih.gov |

| Biodegradation Rate | Decreases the rate of enzymatic hydrolysis. | Fine-tuning polymer stability and end-of-life options. | acs.org |

| Reactivity in Polymerization | Longer chain diols can be more reactive. | Achieving higher molecular weight polymers. | rsc.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating data analysis, prediction, and process optimization. mdpi.comaimlic.com Applying these tools to the study of this compound could dramatically speed up its development timeline.

Future applications of AI/ML include:

Property Prediction: Training ML models on datasets of known diols to predict the physicochemical and biological properties of the target molecule and its derivatives. nih.govnih.govnih.gov

Synthetic Route Optimization: Using AI platforms to suggest novel synthetic pathways and to optimize reaction conditions in real-time, potentially by integrating with automated synthesis hardware. aimlic.comillinois.edu

Materials Discovery: Employing generative models to design new polymers incorporating this diol, targeting specific performance characteristics like thermal stability or mechanical strength. mdpi.com

By pursuing these integrated research avenues, the scientific community can systematically uncover the fundamental chemistry and application potential of this compound, transforming it from an understudied molecule into a valuable component for sustainable chemistry and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.